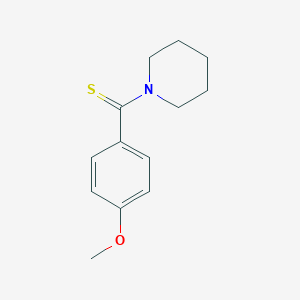
1-(4-Methoxybenzothioyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzothioyl)piperidine, also known as MBTBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBTBP is a piperidine derivative that has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-Methoxybenzothioyl)piperidine is not fully understood. However, it has been proposed that 1-(4-Methoxybenzothioyl)piperidine acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been suggested that 1-(4-Methoxybenzothioyl)piperidine may act as an antioxidant and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
1-(4-Methoxybenzothioyl)piperidine has been found to possess various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. 1-(4-Methoxybenzothioyl)piperidine has also been found to possess anticonvulsant properties and can protect against seizures induced by various agents. Additionally, 1-(4-Methoxybenzothioyl)piperidine has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methoxybenzothioyl)piperidine in lab experiments is its ability to modulate neurotransmitter activity, making it a potential candidate for the treatment of neurological disorders. However, one limitation is the lack of clinical studies on the safety and efficacy of 1-(4-Methoxybenzothioyl)piperidine in humans.
Orientations Futures
There are several future directions for the research of 1-(4-Methoxybenzothioyl)piperidine. One area of interest is the development of 1-(4-Methoxybenzothioyl)piperidine analogs with improved pharmacological properties. Another direction is the investigation of the potential use of 1-(4-Methoxybenzothioyl)piperidine in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, the safety and efficacy of 1-(4-Methoxybenzothioyl)piperidine in humans need to be further studied to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-Methoxybenzothioyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses various biochemical and physiological effects and has been studied for its potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1-(4-Methoxybenzothioyl)piperidine and to determine its safety and efficacy in humans.
Méthodes De Synthèse
1-(4-Methoxybenzothioyl)piperidine can be synthesized using a multi-step process starting with 4-methoxybenzaldehyde. The first step involves the reaction of 4-methoxybenzaldehyde with thionyl chloride to form 4-methoxybenzoyl chloride. This is followed by the reaction of 4-methoxybenzoyl chloride with piperidine to form 4-methoxybenzoylpiperidine. Finally, the thioamide group is introduced by reacting 4-methoxybenzoylpiperidine with Lawesson's reagent to form 1-(4-Methoxybenzothioyl)piperidine.
Applications De Recherche Scientifique
1-(4-Methoxybenzothioyl)piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. 1-(4-Methoxybenzothioyl)piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
42285-17-6 |
|---|---|
Nom du produit |
1-(4-Methoxybenzothioyl)piperidine |
Formule moléculaire |
C13H17NOS |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C13H17NOS/c1-15-12-7-5-11(6-8-12)13(16)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
CYUHVSHBDSLRNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)
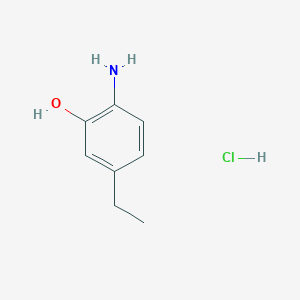
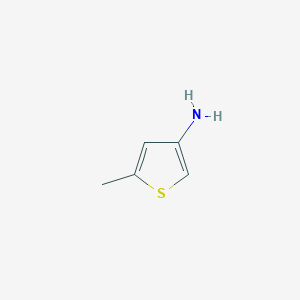
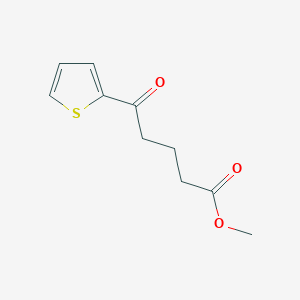
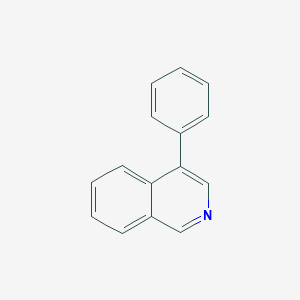

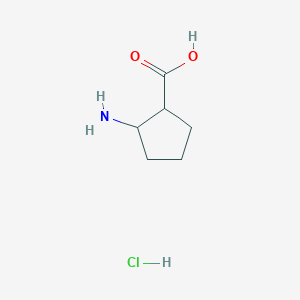
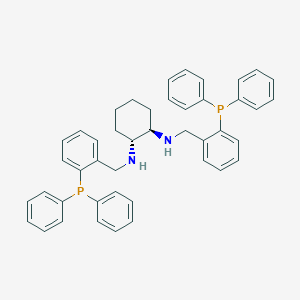
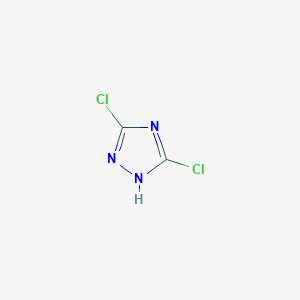

![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)

